molecular formula C38H64N5O11P B1239819 Nbd-ocpc CAS No. 99566-32-2

Nbd-ocpc

Cat. No. B1239819
CAS RN: 99566-32-2
M. Wt: 797.9 g/mol
InChI Key: OEOBAFBXLIMNCV-SEYXRHQNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nbd-ocpc, also known as Nbd-ocpc, is a useful research compound. Its molecular formula is C38H64N5O11P and its molecular weight is 797.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Nbd-ocpc suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nbd-ocpc including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

99566-32-2

Molecular Formula

C38H64N5O11P

Molecular Weight

797.9 g/mol

IUPAC Name

[2-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoyloxy]-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C38H64N5O11P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23-35(44)50-30-32(31-52-55(48,49)51-29-28-43(2,3)4)53-36(45)24-21-19-22-27-39-33-25-26-34(42(46)47)38-37(33)40-54-41-38/h12-13,25-26,32H,5-11,14-24,27-31H2,1-4H3,(H-,39,41,48,49)/b13-12-

InChI Key

OEOBAFBXLIMNCV-SEYXRHQNSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-]

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-]

synonyms

1-oleoyl-2-(7-(4-nitrobenzo-2-oxa-1,3-diazole))-6-aminocaproylphosphatidylcholine
1-oleoyl-2-NBD-6-aminocaproyl-sn-glycero-3-phosphocholine
NBD-OCPC

Origin of Product

United States

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